
4'-Azetidinomethyl-3,5-dichlorobenzophenone
Description
4'-Azetidinomethyl-3,5-dichlorobenzophenone is a benzophenone derivative featuring a 3,5-dichlorophenyl group attached to a benzoyl ring, with an azetidine (four-membered nitrogen-containing ring) substituent at the 4'-position. Its synthesis typically involves coupling chlorinated benzophenone precursors with azetidine-containing reagents under controlled conditions.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPFAEXMXHLUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642825 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-02-3 | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzophenone Core
The initial step involves synthesizing the benzophenone core through a Friedel-Crafts acylation reaction. This process typically utilizes:
- Starting Materials : 1,4-dichlorobenzene and benzoyl chloride.
- Catalyst : A Lewis acid such as aluminum chloride (AlCl₃).
The reaction proceeds under controlled temperature conditions to facilitate the acylation process, yielding 3,5-dichlorobenzophenone.
Attachment of the Azetidine Ring
The final step involves attaching the azetidine ring to the benzophenone structure. This is typically accomplished by:
- Reagents : Azetidine and a base such as sodium hydride or potassium carbonate.
- Reaction Conditions : The reaction may be conducted under reflux conditions to enhance yield and ensure complete conversion.
The overall reaction can be summarized as follows:
$$
\text{3,5-Dichlorobenzophenone} + \text{Azetidine} \xrightarrow{\text{Base}} \text{4'-Azetidinomethyl-3,5-dichlorobenzophenone}
$$
After synthesis, purification steps are critical to isolate the desired product in high purity. Common techniques include:
- Recrystallization : Often performed using solvents like hexane or toluene.
- Chromatography : Utilized for separating impurities from the final product.
Table 1: Summary of Preparation Steps
Step | Description | Reagents | Conditions |
---|---|---|---|
1 | Formation of Benzophenone Core | 1,4-Dichlorobenzene, Benzoyl Chloride | AlCl₃ catalyst, controlled temperature |
2 | Chlorination | Chlorine gas or Sulfuryl Chloride | Solvent-based reaction |
3 | Azetidine Attachment | Azetidine | Sodium Hydride or Potassium Carbonate |
Recent studies indicate that compounds similar to this compound exhibit significant biological activities due to their structural properties. The azetidine ring enhances binding affinity to various biological targets, which is crucial for therapeutic applications.
Furthermore, optimization of reaction conditions such as temperature, pressure, and reagent ratios has been shown to improve yields significantly in laboratory settings. For instance, using a molar ratio of 3:1 for dichlorobenzene to benzoyl chloride has been reported to yield up to 80% of the desired product after purification.
Chemical Reactions Analysis
Types of Reactions
4’-Azetidinomethyl-3,5-dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzophenone core using reagents like sodium methoxide (NaOCH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO in acidic or basic medium, CrO in acetic acid.
Reduction: LiAlH in dry ether, NaBH in methanol.
Substitution: NaOCH in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4’-Azetidinomethyl-3,5-dichlorobenzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3,5-dichlorobenzophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Key Compounds for Comparison :
3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS: 898763-30-9) Substituent: 4-Methylpiperazinomethyl group (six-membered ring with two nitrogen atoms). Impact: The piperazine ring offers greater conformational flexibility and hydrogen-bonding capacity compared to the strained azetidine ring. This may enhance solubility in polar solvents like DMSO, as seen in similar azo ligands .
2-Amino-2',5-dichlorobenzophenone (Lorazepam-Related Compound B) Substituent: Primary amine group at the 2-position. However, the absence of a cyclic amine reduces steric hindrance.
3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS: 898758-40-2) Substituent: Spiroazaspiro group (complex bicyclic structure with oxygen and nitrogen atoms). Impact: The bulky spiro system may reduce solubility in common solvents but could enhance selectivity in biological interactions due to unique steric effects.
Structural Data :
Physicochemical Properties
- Solubility: Benzophenone derivatives with polar substituents (e.g., azetidine, piperazine) exhibit solubility in DMSO, ethanol, and methanol . Bulkier groups (e.g., spiroazaspiro) may reduce solubility in alcohols but enhance stability in aprotic solvents .
Biological Activity
4'-Azetidinomethyl-3,5-dichlorobenzophenone is a synthetic compound characterized by its unique structure, which includes a dichlorobenzophenone core and an azetidine ring. With a molecular formula of CHClNO and a molecular weight of approximately 320.22 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzophenone with azetidine. The general procedure includes:
- Formation of the Benzophenone Core : This is achieved through a Friedel-Crafts acylation reaction using 3,5-dichlorobenzoyl chloride and benzene in the presence of Lewis acid catalysts like aluminum chloride.
- Introduction of the Azetidine Ring : A nucleophilic substitution reaction occurs where azetidine is introduced to the benzophenone core in the presence of bases such as sodium hydride or potassium carbonate.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The azetidine moiety enhances binding interactions with cellular targets compared to similar compounds lacking this feature, potentially leading to more effective therapeutic outcomes .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cell signaling pathways that control growth and apoptosis.
- Binding Affinity : Studies indicate that the azetidine ring contributes to enhanced binding affinity to target proteins compared to structurally similar compounds.
Comparison with Similar Compounds
The unique structural features of this compound differentiate it from other related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4'-Aminomethyl-3,5-dichlorobenzophenone | Amino group instead of azetidine | Moderate antimicrobial activity |
4'-Hydroxymethyl-3,5-dichlorobenzophenone | Hydroxymethyl group | Lower anticancer efficacy |
4'-Methoxymethyl-3,5-dichlorobenzophenone | Methoxy group | Limited biological activity |
The presence of the azetidine ring in this compound is crucial for its enhanced biological properties .
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.
- Cancer Cell Line Research : In vitro experiments on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis, suggesting its potential as an anticancer drug candidate .
Q & A
What are the common synthetic routes for 4'-Azetidinomethyl-3,5-dichlorobenzophenone, and how are reaction conditions optimized?
Category: Basic
Answer:
A typical synthesis involves refluxing substituted benzaldehydes with azetidine-containing precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for ~4 hours, followed by solvent evaporation and purification via recrystallization . Optimization may include varying solvents (e.g., switching from ethanol to DMF for higher solubility), adjusting stoichiometry, or using catalysts like sodium methoxide to enhance yields . Reaction progress should be monitored via TLC or HPLC to identify intermediates and byproducts.
Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Category: Basic
Answer:
Key techniques include:
- NMR : H and C NMR to confirm the azetidine moiety and benzophenone backbone, with attention to deshielded protons near electronegative groups (e.g., chlorine atoms) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, as demonstrated for structurally similar benzophenones .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .
How can researchers address contradictory spectral data during structural elucidation?
Category: Advanced
Answer:
Contradictions (e.g., unexpected H NMR shifts) may arise from conformational flexibility or impurities. Strategies include:
- Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data, resolving ambiguities in substituent positioning .
- 2D NMR : COSY and HSQC experiments to confirm spin-spin coupling and carbon-proton correlations .
- X-ray Crystallography : Single-crystal analysis for unambiguous structural determination, as applied to related hydrazide derivatives .
What methodologies are employed to evaluate the biological activity of this compound?
Category: Basic
Answer:
Standard assays include:
- In Vitro Enzyme Inhibition : Testing against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates, with IC determination via dose-response curves .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to assess viability, normalized to controls .
- Antimicrobial Activity : Agar diffusion or microdilution methods against bacterial/fungal strains, reporting minimum inhibitory concentrations (MICs) .
How can reaction yields be improved for large-scale synthesis of this compound?
Category: Advanced
Answer:
Critical factors include:
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl) or organocatalysts to reduce side reactions .
- Solvent-Free Conditions : Microwave-assisted synthesis to enhance reaction efficiency and reduce energy input .
- Workup Optimization : Implementing liquid-liquid extraction (e.g., ethyl acetate/water) or column chromatography for higher recovery rates .
What strategies ensure the stability of this compound during storage?
Category: Advanced
Answer:
Stability studies should include:
- Temperature Control : Storage at 2–8°C in amber vials to prevent photodegradation, as recommended for light-sensitive benzophenone analogs .
- Humidity Management : Use of desiccants (e.g., silica gel) to avoid hydrolysis of the azetidine ring .
- Periodic Purity Checks : HPLC analysis every 3–6 months to monitor degradation, with adjustments to storage conditions if purity drops below 95% .
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?
Category: Advanced
Answer:
SAR approaches involve:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., nitro) at the 3,5 positions to modulate electronic effects and binding affinity .
- Bioisosteric Replacement : Swapping the azetidine ring with pyrrolidine or piperidine to assess steric and electronic impacts .
- Pharmacophore Mapping : Molecular docking studies to identify critical interactions (e.g., hydrogen bonding with target proteins) .
What analytical challenges arise in quantifying trace impurities in this compound?
Category: Advanced
Answer:
Challenges include detecting low-abundance byproducts (e.g., dechlorinated derivatives). Solutions:
- LC-MS/MS : High-sensitivity tandem MS with MRM (multiple reaction monitoring) for targeted impurity profiling .
- Forced Degradation Studies : Exposing the compound to heat, light, or acidic/basic conditions to simulate degradation pathways .
- Validation Protocols : Following ICH guidelines for linearity, precision, and accuracy in method development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.